Isobutyl isocyanate
Overview
Description
Isobutyl isocyanate is an organic compound with the molecular formula C5H9NO. It is a colorless liquid with a pungent odor and is less dense than water. This compound is known for its high reactivity and is used in the production of pesticides and pharmaceuticals . It is highly flammable and can form explosive mixtures with air .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyl isocyanate can be synthesized through various methods. One common method involves the reaction of isobutylamine with phosgene. This reaction produces this compound and hydrogen chloride as by-products. The reaction is typically carried out in an inert solvent under controlled temperature and pressure conditions to ensure safety and maximize yield .
Industrial Production Methods: Industrial production of this compound often employs the phosgene process due to its efficiency. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These methods include the use of carbon monoxide and dimethyl carbonate to form carbamates, which are then thermally decomposed to yield isocyanates .
Chemical Reactions Analysis
Types of Reactions: Isobutyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as amines, alcohols, and water.
Polymerization: Can polymerize explosively when heated or in the presence of acids and bases.
Common Reagents and Conditions:
Amines: Reacts with amines to form ureas.
Alcohols: Reacts with alcohols to form carbamates.
Major Products:
Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
Amines and Carbon Dioxide: Formed from reactions with water.
Scientific Research Applications
Isobutyl isocyanate is utilized in various scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Used in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: Applied in the production of pesticides and polyurethane foams.
Mechanism of Action
The mechanism of action of isobutyl isocyanate involves its high reactivity with nucleophiles. It reacts with amines, alcohols, and other nucleophiles to form stable products such as ureas and carbamates. This reactivity is due to the presence of the isocyanate group (−NCO), which is highly electrophilic and readily undergoes nucleophilic addition reactions .
Comparison with Similar Compounds
- Isopropyl isocyanate
- tert-Butyl isocyanate
- n-Butyl isocyanate
- Cyclohexyl isocyanate
Comparison: Isobutyl isocyanate is unique due to its specific reactivity and applications. Compared to other isocyanates, it has a distinct balance of reactivity and stability, making it suitable for specific industrial and pharmaceutical applications. Its lower density and higher volatility also differentiate it from other similar compounds .
Properties
IUPAC Name |
1-isocyanato-2-methylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-5(2)3-6-4-7/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZVKALEGZPYKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Record name | ISOBUTYL ISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3670 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075293 | |
Record name | Propane, 1-isocyanato-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isobutyl isocyanate appears as a colorless liquid. Less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be very toxic by ingestion, inhalation and skin absorption. Used to make pesticides and pharmaceuticals., Colorless liquid; [CAMEO] | |
Record name | ISOBUTYL ISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3670 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Isobutyl isocyanate | |
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CAS No. |
1873-29-6 | |
Record name | ISOBUTYL ISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3670 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Isocyanato-2-methylpropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1873-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methylpropyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001873296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isobutyl isocyanate | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Propane, 1-isocyanato-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylpropyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.905 | |
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Record name | 2-METHYLPROPYL ISOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69A68W7YAE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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